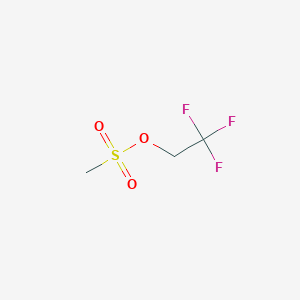

2,2,2-Trifluoroethyl methanesulfonate

Vue d'ensemble

Description

2,2,2-Trifluoroethyl methanesulfonate is an organic compound with the chemical formula C3H5F3O3S . It is a colorless or slightly yellow liquid that is soluble in organic solvents such as ether and alcohol . This compound is widely used in organic synthesis, particularly as a fluorinating agent, activating agent, and catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methanesulfonate can be synthesized by reacting trifluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:

Reaction Setup: In a reaction vessel, trifluoroethanol and methanesulfonyl chloride are combined with a solvent like dichloromethane.

Cooling: The reaction mixture is cooled to around -25°C.

Addition of Base: Triethylamine is added dropwise to the mixture to neutralize the hydrochloric acid formed during the reaction.

Stirring: The mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature.

Isolation: The product is isolated by distillation or extraction, yielding this compound as a yellow oil.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Fluorination Reactions: It acts as a fluorinating agent in various organic synthesis processes.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

Applications De Recherche Scientifique

Applications Overview

| Field | Application |

|---|---|

| Synthetic Chemistry | Serves as a reagent for introducing trifluoroethyl groups into organic molecules. |

| Pharmaceuticals | Used in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability. |

| Material Science | Contributes to the development of fluorinated polymers and coatings with superior properties. |

| Environmental Research | Aids in studying the behavior of fluorinated compounds in the atmosphere and their impacts. |

| Analytical Chemistry | Employed in techniques like NMR and mass spectrometry for improved detection of compounds. |

Synthetic Chemistry

In synthetic chemistry, 2,2,2-trifluoroethyl methanesulfonate acts as an alkylating agent, facilitating the introduction of the trifluoroethyl group into various nucleophiles. This property is crucial for synthesizing fluorinated amino acids and other organic compounds.

- Case Study : A study demonstrated the reaction of this compound with 2-methoxyphenol under basic conditions to produce 2-(2,2,2-trifluoroethoxy)phenyl methyl ether with high yield .

Pharmaceutical Development

This compound is integral to the design of novel pharmaceuticals. The incorporation of trifluoroethyl groups often leads to improved metabolic stability and bioavailability.

- Example : Fluorinated compounds synthesized using this reagent are under investigation for potential therapeutic applications due to their enhanced efficacy compared to non-fluorinated counterparts .

Material Science

In material science, this compound is used to develop advanced materials that exhibit unique chemical properties such as hydrophobicity and thermal stability.

- Application : It contributes to creating fluorinated polymers that are resistant to chemical degradation and high temperatures .

Environmental Research

The compound plays a significant role in environmental studies focused on greenhouse gas emissions and the atmospheric behavior of fluorinated compounds.

- Research Insight : Studies indicate that understanding the environmental impact of such compounds is critical due to their potential contribution to climate change .

Analytical Chemistry

In analytical chemistry, this compound enhances the detection capabilities in various analytical techniques.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl methanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds .

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is also used as a fluorinating agent and has similar applications in organic synthesis.

Ethyl methanesulfonate: Another methanesulfonate ester, but without the trifluoroethyl group, making it less effective as a fluorinating agent.

Uniqueness: 2,2,2-Trifluoroethyl methanesulfonate is unique due to its trifluoroethyl group, which enhances its reactivity and effectiveness as a fluorinating agent compared to other methanesulfonate esters .

Activité Biologique

2,2,2-Trifluoroethyl methanesulfonate (CAS Number: 25236-64-0) is an organic compound characterized by its trifluoroethyl group, which enhances its reactivity in various chemical reactions. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological applications, particularly in the modification of biomolecules and the synthesis of fluorinated pharmaceuticals.

- Molecular Formula : C₃H₅F₃O₃S

- Molecular Weight : 178.13 g/mol

- Boiling Point : 99 °C

- Density : 1.52 g/cm³ at 20 °C

- Flash Point : 104 °C

The biological activity of this compound is primarily attributed to its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate moiety is recognized as a good leaving group, facilitating the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds, which are often biologically active.

1. Synthesis of Fluorinated Compounds

Fluorinated compounds synthesized using this compound have shown potential in medicinal chemistry. These compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to the fluorine atom's influence on lipophilicity and metabolic stability.

2. Modification of Biomolecules

The compound is employed to modify biomolecules to study their structure and function. For instance, it can be used to introduce the trifluoroethyl group into amino acids or other biomolecules, allowing researchers to investigate how these modifications affect biological activity.

Case Study 1: Fluorinated Amino Acids

Research has demonstrated that this compound can be used to synthesize fluorinated amino acids. These amino acids have been evaluated for their potential as pharmaceutical agents due to their unique properties conferred by the trifluoroethyl group.

| Compound | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Fluorinated Alanine | Trifluoroethyl methanesulfonate + amine | >80% | |

| Fluorinated Glycine | Trifluoroethyl methanesulfonate + glycine derivative | >75% |

Case Study 2: Agrochemical Applications

The compound has also been explored for its role in developing agrochemicals. Its ability to introduce fluorine into organic molecules makes it a valuable reagent in synthesizing herbicides and pesticides.

| Agrochemical | Functionality | Yield | Reference |

|---|---|---|---|

| Trifluoroethyl Herbicide | Inhibition of plant growth | >70% | |

| Trifluoroethyl Pesticide | Pest deterrent | >65% |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Reactivity as a Leaving Group | Applications |

|---|---|---|---|

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | CF₃C₂H₄OSO₂F₃ | High | Organic synthesis |

| Ethyl methanesulfonate | C₂H₅OSO₂CH₃ | Moderate | Alkylation reactions |

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICECLJDLAVVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339501 | |

| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25236-64-0 | |

| Record name | Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,2,2-trifluoroethyl methanesulfonate in organic synthesis?

A: this compound serves as an alkylating agent, introducing the 2,2,2-trifluoroethyl group to various nucleophiles. For instance, it reacts with 2-methoxyphenol in a basic environment to produce 2-(2,2,2-trifluoroethoxy)phenyl methyl ether []. This reaction highlights its utility in forming substituted phenyl methyl ethers.

Q2: An unexpected outcome occurred when attempting to synthesize trifluoroethyl benzyl sulfide using this compound. Can you elaborate on this?

A: Interestingly, reacting this compound with benzyl mercaptide anions in methanol unexpectedly yielded benzyl methyl sulfide instead of the desired trifluoroethyl benzyl sulfide []. This chemoselectivity, favoring the reaction with methoxide ions over benzyl mercaptide anions, reveals important insights into the reactivity of this compound and opens avenues for further investigation into its reaction mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.